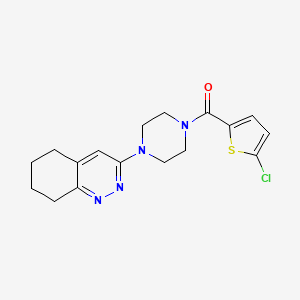

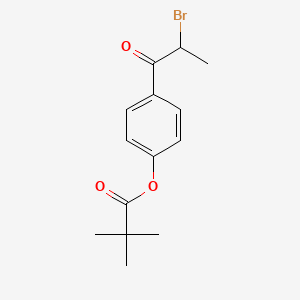

5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile, also known as TQ, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic properties. TQ belongs to the class of quinoline derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer activities.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. They are effective in preventing metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science and engineering for protecting metal surfaces in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biomedical Research

In the realm of medicinal chemistry, quinoline and its derivatives have been explored for their broad-spectrum biological activities. They show significant antiproliferative, anti-tumor, anti-inflammatory, and antimicrobial properties. This diversity in bioactivity makes them promising candidates for drug discovery and the design of new therapeutics (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020; Pereira et al., 2015).

Environmental Applications

In environmental science, the degradation of quinoline derivatives has been a subject of study due to their presence in industrial waste and their potential toxicological effects. Research focuses on efficient degradation methods to minimize their impact on human health and the environment (Luo et al., 2020).

Material Science

Quinoline derivatives are also utilized in material science for the development of organic materials and nanoscience. They serve as basic scaffolds in the synthesis of n-type semiconductors, sensors, liquid crystals, and microporous polymers for energy storage (Segura, Juárez, Ramos, & Seoane, 2015).

Green Chemistry

Furthermore, the synthesis of quinoline scaffolds through green chemistry approaches is gaining attention. Researchers aim to design methods that are less hazardous to human health and the environment, emphasizing the importance of sustainable chemistry (Nainwal et al., 2019).

Propriétés

IUPAC Name |

5,5,7,7-tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-15)12(17)16-11/h5H,6,8H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVJQNGFRNSTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)C#N)C(C1)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)

![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)